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molecular formula C12H16O3 B8519170 3-(3-Methyl-4-hydroxyphenyl)-3-methylbutyric acid

3-(3-Methyl-4-hydroxyphenyl)-3-methylbutyric acid

Cat. No. B8519170
M. Wt: 208.25 g/mol
InChI Key: CMPYJLYXVQDWKT-UHFFFAOYSA-N
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Patent
US06689902B2

Procedure details

3-(3-Methyl-4-methoxyphenyl)-3-methylbutyric acid (11.1 g, 0.05 mol), acetic acid (22.3 g), and 48% hydrobromic acid aqueous solution (33.7 g, 0.2 mol) were mixed together, and stirred for 4 hours at 120° C. The mixture was cooled to room temperature, and the thus-obtained reaction solution was extracted with diethyl ether. The organic layer was washed with sodium chloride saturated aqueous solution, and then the solvent was removed by distillation to obtain 3-(3-methyl-4-hydroxyphenyl)-3-methylbutyric acid (10 g, yield: 95%).
Quantity
11.1 g
Type
reactant
Reaction Step One
Quantity
33.7 g
Type
reactant
Reaction Step One
Quantity
22.3 g
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]([C:10]([CH3:16])([CH3:15])[CH2:11][C:12]([OH:14])=[O:13])[CH:5]=[CH:6][C:7]=1[O:8]C.Br>C(O)(=O)C>[CH3:1][C:2]1[CH:3]=[C:4]([C:10]([CH3:16])([CH3:15])[CH2:11][C:12]([OH:14])=[O:13])[CH:5]=[CH:6][C:7]=1[OH:8]

Inputs

Step One
Name
Quantity
11.1 g
Type
reactant
Smiles
CC=1C=C(C=CC1OC)C(CC(=O)O)(C)C
Name
Quantity
33.7 g
Type
reactant
Smiles
Br
Name
Quantity
22.3 g
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
stirred for 4 hours at 120° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
the thus-obtained reaction solution
EXTRACTION
Type
EXTRACTION
Details
was extracted with diethyl ether
WASH
Type
WASH
Details
The organic layer was washed with sodium chloride saturated aqueous solution
CUSTOM
Type
CUSTOM
Details
the solvent was removed by distillation

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
CC=1C=C(C=CC1O)C(CC(=O)O)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 10 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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